![molecular formula C22H29NOSi B14517607 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine CAS No. 62593-98-0](/img/structure/B14517607.png)
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is a chemical compound that belongs to the class of organosilicon compounds It features a morpholine ring substituted with a silyl group, which is further substituted with a 1,2-diphenylethenyl group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine typically involves the reaction of morpholine with a silylating agent such as chlorodiethylsilane in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then reacted with 1,2-diphenylethylene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silanes or siloxanes. Substitution reactions can result in the formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, while the morpholine ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Diphenylethenyl)(dimethyl)silyl]morpholine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]piperidine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]pyrrolidine
Uniqueness
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is unique due to its specific combination of a morpholine ring with a silyl group substituted with a 1,2-diphenylethenyl group and two ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62593-98-0 |
|---|---|
Molecular Formula |
C22H29NOSi |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
1,2-diphenylethenyl-diethyl-morpholin-4-ylsilane |
InChI |
InChI=1S/C22H29NOSi/c1-3-25(4-2,23-15-17-24-18-16-23)22(21-13-9-6-10-14-21)19-20-11-7-5-8-12-20/h5-14,19H,3-4,15-18H2,1-2H3 |
InChI Key |
OVHBNLZLNQNYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




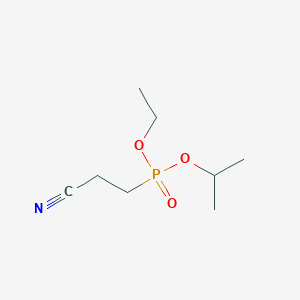
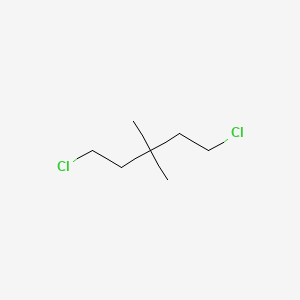
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
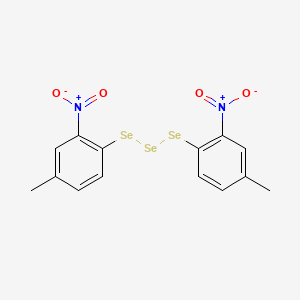
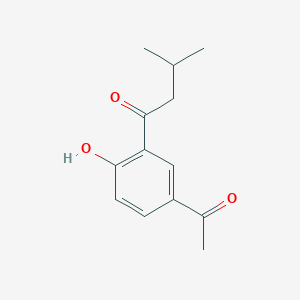
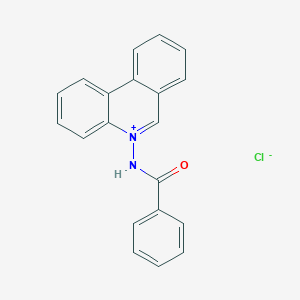



![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
